molecular formula C18H14N4O2S B1208402 2,4-Diamino-6-(2-naphthalenylsulfonyl)quinazoline CAS No. 51123-83-2

2,4-Diamino-6-(2-naphthalenylsulfonyl)quinazoline

Cat. No. B1208402
CAS RN: 51123-83-2
M. Wt: 350.4 g/mol
InChI Key: GBVQWZXJDIIUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616718

Procedure details

A solution of 2.0 grams (0.006 mole) of 2,4-diamino-6-(naphth-2-ylthio)quinazoline (prepared in Example 7) in 80 mL of acetic acid was stirred, and a solution of 2.0 grams (0.013 mole) of potassium permanganate in 75 mL of water was added dropwise during a 1 hour period. Upon completion of addition, the reaction mixture was stirred at ambient temperature for about 18 hours. After this time, the reaction mixture was filtered through diatomaceous earth. The filtrate was made basic by adding an excess amount of concentrated ammonium hydroxide. The resultant precipitate was collected by filtration and was washed in turn with water, methanol, and acetone. The precipitate was stirred in hot N,N-dimethylformamide and treated with decolorizing carbon. The mixture was filtered hot, and the filtrate was set aside. The residue collected by the filtration was again stirred with hot N,N-dimethylformamide and filtered. The two filtrates were combined and poured into 500 grams of ice. The resultant solid was collected by filtration, yielding 0.9 gram of 2,4-diamino-6-(naphth-2-ylsulfonyl)quinazoline, mp 300°-302° C. The NMR spectrum was consistent with the proposed structure.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13][C:14]3[CH:23]=[CH:22][C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=3)[CH:8]=2)[N:3]=1.[Mn]([O-])(=O)(=O)=[O:25].[K+].[OH2:30]>C(O)(=O)C>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([C:14]3[CH:23]=[CH:22][C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=3)(=[O:25])=[O:30])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC2=CC=C(C=C2C(=N1)N)SC1=CC2=CC=CC=C2C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
FILTRATION
Type
FILTRATION
Details
After this time, the reaction mixture was filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
by adding an excess amount of concentrated ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
was washed in turn with water, methanol, and acetone
STIRRING
Type
STIRRING
Details
The precipitate was stirred in hot N,N-dimethylformamide
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot
FILTRATION
Type
FILTRATION
Details
The residue collected by the filtration
STIRRING
Type
STIRRING
Details
was again stirred with hot N,N-dimethylformamide
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
poured into 500 grams of ice
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NC2=CC=C(C=C2C(=N1)N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.